N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide
Description
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Properties
CAS No. |
1207017-89-7 |
|---|---|
Molecular Formula |
C29H25N5O3 |
Molecular Weight |
491.551 |
IUPAC Name |
N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C29H25N5O3/c35-27-21-14-7-8-15-22(21)30-29(32-27)34-25(18-23(33-34)24-16-9-17-37-24)31-28(36)26(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-6,9-13,16-18,26H,7-8,14-15H2,(H,31,36)(H,30,32,35) |
InChI Key |
LMSDSBKSEJUKPQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan ring : A five-membered aromatic ring with oxygen.
- Quinazoline moiety : Known for various biological activities including anticancer properties.
- Pyrazole unit : Often associated with anti-inflammatory and analgesic effects.
The molecular formula is with a molecular weight of 366.38 g/mol.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit potent anticancer activity. The compound has shown effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Inhibition of EGFR signaling |
| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.3 | Cell cycle arrest |
Studies have demonstrated that the compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is crucial in the proliferation of cancer cells .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Analgesic Activity
In animal models, the compound demonstrated significant analgesic effects comparable to standard analgesics like ibuprofen. The mechanism appears to involve modulation of pain pathways through inhibition of cyclooxygenase enzymes .
The biological activity of this compound is believed to involve:
- Receptor Interaction : Binding to specific receptors such as EGFR and PDGF receptors.
- Enzyme Inhibition : Inhibiting key enzymes involved in inflammatory processes.
- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells leading to apoptosis.
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study evaluated a series of quinazoline derivatives including our compound against various tumor cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner .
- Inflammation Model : In an experimental model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to controls .
- Pain Management Study : Another study highlighted the analgesic potential through behavioral assays in rodents, showing significant pain relief post-administration .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazole and furan compounds exhibit significant antimicrobial activity. For instance, compounds similar to N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide have been evaluated for their efficacy against various bacterial strains. Studies suggest that the incorporation of furan and pyrazole moieties enhances the antimicrobial profile of these compounds due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anti-inflammatory and Analgesic Effects
The compound's structure suggests potential anti-inflammatory and analgesic properties. Pyrazole derivatives have been documented to exhibit antinociceptive effects in animal models. The mechanism often involves inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response . This makes this compound a candidate for further exploration in pain management therapies.
Anticancer Activity
The presence of quinazoline and pyrazole structures within the compound may contribute to anticancer activity. Quinazoline derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation . Preliminary studies suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining furan derivatives with pyrazole and quinazoline intermediates using acid or base catalysis.
- Cyclization Reactions : Utilizing cyclization techniques to form the fused ring structures characteristic of quinazolines and pyrazoles.
- Functional Group Modifications : Post-synthesis modifications to enhance biological activity or solubility.
These synthetic approaches are crucial for optimizing yield and purity while ensuring that the desired biological properties are retained.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of pyrazole derivatives, several compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with furan and quinazoline moieties displayed enhanced antibacterial activity compared to their counterparts lacking these groups . This underscores the importance of structural diversity in developing effective antimicrobial agents.
Case Study 2: Anti-inflammatory Activity Assessment
Another investigation focused on assessing the anti-inflammatory effects of related pyrazole derivatives through in vivo models. The study demonstrated significant reductions in inflammation markers when treated with these compounds, suggesting a promising avenue for developing new anti-inflammatory drugs .
Chemical Reactions Analysis
Furan Ring Oxidation
The furan-2-yl group undergoes regioselective oxidation with oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) to form α,β-unsaturated diketones.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Furan oxidation | mCPBA, CHCl₃, 0–25°C | 2,5-Dioxo-2,5-dihydrofuran derivative |
Mechanism : Electrophilic attack on the electron-rich furan ring leads to epoxidation, followed by ring-opening and rearrangement to form diketones.
Quinazolinone Reduction
The 4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl group can be reduced using sodium borohydride (NaBH₄) or LiAlH₄ to yield tetrahydroquinazoline derivatives.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 25°C | 4-Hydroxy-5,6,7,8-tetrahydroquinazoline |
Mechanism : Hydride transfer to the carbonyl carbon forms a secondary alcohol intermediate.
Amide Bond Hydrolysis
The diphenylacetamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 2,2-Diphenylacetic acid + pyrazole-amine derivative | |
| Basic hydrolysis | NaOH (aq), Δ | Diphenylacetate salt + amine intermediate |
Mechanism : Protonation of the amide oxygen (acidic) or nucleophilic attack by hydroxide (basic) cleaves the C–N bond.
Pyrazole-Based Diels-Alder Reactions
The pyrazole ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride :
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Bicyclic adduct (pyrazolo-oxabicyclo structure) |
Mechanism : The pyrazole acts as a diene, reacting with electron-deficient dienophiles to form six-membered transition states.
Electrophilic Aromatic Substitution (EAS)
The quinazolinone’s aromatic system undergoes nitration or sulfonation:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitroquinazolinone derivative | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Quinazolinone sulfonic acid |
Mechanism : Electrophilic attack occurs at the electron-rich positions of the quinazolinone ring.
Suzuki-Miyaura Coupling
The furan or pyrazole rings can participate in palladium-catalyzed cross-couplings:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-substituted derivative |
Mechanism : Transmetalation between the boronic acid and palladium center facilitates aryl-aryl bond formation.
Thermal Decomposition
At elevated temperatures (>300°C), the compound undergoes pyrolysis, yielding:
-
Furan derivatives (e.g., furfural)
-
Quinazolinone fragments
-
Diphenylacetylene (via decarbonylation)
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of heterocyclic cores (e.g., pyrazole and quinazolinone rings). Critical steps include:
- Acylation and arylation of intermediates to introduce the furan and diphenylacetamide groups .
- Cyclization reactions under controlled temperatures (e.g., 60–80°C) to form the quinazolinone ring . Optimization requires precise control of solvent polarity (e.g., DMF or THF), reaction time (monitored via TLC), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy (1H/13C) to confirm structural integrity, particularly for distinguishing pyrazole C-H protons (δ 7.2–8.5 ppm) and quinazolinone carbonyl groups (δ 165–170 ppm) .
- HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .
- Mass spectrometry (HRMS) for molecular weight validation, with ESI+ mode targeting the [M+H]+ ion .
Q. How can preliminary bioactivity screening be designed for this compound?
- In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC50 calculations .
- Enzyme inhibition studies (e.g., kinase or protease assays) to evaluate targeting potential, using fluorogenic substrates and kinetic monitoring .
- Antimicrobial screening via agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–50 μg/mL .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing diphenylacetamide with alkyl chains) to assess impact on bioactivity .
- Computational docking (AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2, correlating with experimental IC50 values .
- Pharmacophore mapping (Discovery Studio) to identify critical functional groups (e.g., quinazolinone carbonyl for hydrogen bonding) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-response reevaluation : Test conflicting compounds under standardized protocols (e.g., identical cell lines, serum-free conditions) to eliminate variability .
- Metabolic stability assays (e.g., liver microsome testing) to determine if discrepancies arise from differential compound degradation .
- Synergistic studies : Combine with known inhibitors (e.g., cisplatin) to assess additive vs. antagonistic effects .
Q. How can formulation challenges (e.g., poor solubility) be addressed for in vivo studies?
- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to enhance bioavailability, with particle size <200 nm confirmed via DLS .
- Co-solvent systems : Employ PEG-400/water mixtures (70:30 v/v) to improve solubility, validated by equilibrium solubility assays .
- Pharmacokinetic profiling : Conduct IV/oral dosing in rodents (e.g., Sprague-Dawley rats) with LC-MS/MS plasma analysis to calculate AUC and half-life .
Q. What computational methods predict off-target interactions or toxicity risks?
- ADMET prediction (SwissADME) to evaluate permeability (e.g., BBB penetration) and hepatotoxicity risks .
- Molecular dynamics simulations (GROMACS) over 100 ns trajectories to assess target selectivity and conformational stability .
- Toxicogenomics : RNA-seq profiling of treated cell lines to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
